4,6-Dichloro-2-cyclopentylpyrimidine
Description
Contextualization of Pyrimidine (B1678525) Derivatives in Contemporary Organic Chemistry
Pyrimidine derivatives are a subject of intense research due to their wide-ranging biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. growingscience.comgsconlinepress.comorientjchem.org The pyrimidine scaffold serves as a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in known drugs and is capable of binding to a variety of biological targets. gsconlinepress.com The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects. nih.gov
Significance of Halogenated Pyrimidines as Versatile Synthetic Intermediates
The introduction of halogen atoms, such as chlorine, onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines are highly reactive towards nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups. rsc.org The chlorine atoms in compounds like 4,6-Dichloro-2-cyclopentylpyrimidine act as excellent leaving groups, enabling chemists to build more complex molecular architectures through reactions with various nucleophiles, such as amines, alcohols, and thiols. This reactivity is fundamental to the construction of libraries of compounds for high-throughput screening in drug discovery programs.
Overview of this compound within Pyrimidine Research
Within the extensive family of pyrimidine derivatives, this compound emerges as a specialized building block. The presence of the two reactive chlorine atoms at the 4 and 6 positions offers two potential sites for synthetic modification. The cyclopentyl group at the 2-position, being a non-polar and sterically bulky substituent, can influence the compound's solubility, lipophilicity, and how it interacts with biological targets. While specific, publicly available research focusing exclusively on this compound is limited, its structural similarity to other 2-substituted-4,6-dichloropyrimidines suggests its primary role as a precursor for the synthesis of more elaborate molecules with potential applications in medicinal chemistry and materials science. The strategic placement of its functional groups allows for the creation of diverse derivatives for further investigation.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 152834-58-1 |
| Molecular Formula | C9H10Cl2N2 |
| Molecular Weight | 217.1 g/mol |
| Canonical SMILES | C1CCC(C1)C2=NC(=CC(=N2)Cl)Cl |
| InChI Key | YWGYXNYWBCOLDE-UHFFFAOYSA-N |
Structure
3D Structure
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
4,6-dichloro-2-cyclopentylpyrimidine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-5-8(11)13-9(12-7)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
BNJFFSASAAIDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,6 Dichloro 2 Cyclopentylpyrimidine
Mechanistic Studies of Desulfonative Photoredox Alkylation Routes
The synthesis of 2-alkyl-substituted pyrimidines through photoredox catalysis represents a significant advancement, offering mild, acid-free conditions for C(sp³)–C(sp²) bond formation. nih.govnih.gov This approach is particularly relevant for the synthesis of 4,6-dichloro-2-cyclopentylpyrimidine, leveraging the dual catalytic power of a photocatalyst and a nickel complex to couple a cyclopentyl group with the dichloropyrimidine core. nih.gov
Reaction Conditions and Catalytic Systems for this compound Synthesis
The successful execution of the desulfonative photoredox alkylation hinges on the synergistic interplay of a photocatalyst, a nickel cross-coupling catalyst, a suitable alkyl source, and specific reaction conditions. Metallaphotocatalysis, which combines photoredox catalysis with transition-metal catalysis, enables reactions that are challenging for a single catalyst system. nih.gov For the synthesis of this compound, a common starting material for the pyrimidine (B1678525) core would be 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250). The cyclopentyl group is typically introduced from a radical precursor.
The catalytic system generally involves an iridium-based photocatalyst, such as fac-Ir(ppy)₃, which is activated by visible light (e.g., blue LEDs). rsc.orgrsc.org This is paired with a nickel catalyst, like NiCl₂·glyme, and a ligand, often a bipyridine derivative such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbp), to facilitate the cross-coupling cycle. nih.gov The reaction is performed in a suitable organic solvent, like dimethylformamide (DMF) or acetonitrile, in the presence of a base.
| Parameter | Condition | Role |
|---|---|---|
| Pyrimidine Substrate | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Electrophilic core |
| Alkyl Source | Cyclopentyl radical precursor (e.g., from a sulfone or carboxylic acid) | Source of the cyclopentyl group |
| Photocatalyst | fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ | Absorbs light to initiate single-electron transfer (SET) |
| Nickel Catalyst | NiCl₂·glyme | Cross-coupling catalyst |
| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbp) | Stabilizes and modulates the reactivity of the Ni catalyst |
| Base | K₂CO₃ or an organic base | Neutralizes acid generated and facilitates catalyst turnover |
| Solvent | Acetonitrile or DMF | Dissolves reactants and facilitates the reaction |
| Light Source | Blue LED (450 nm) | Energy input to excite the photocatalyst |
Investigations into Radical Intermediates and Reaction Pathways
The mechanism of this dual-catalytic reaction is a complex sequence of interwoven catalytic cycles. nih.gov
Photocatalyst Excitation : The process begins with the absorption of visible light by the photocatalyst (e.g., Ir(III) complex), promoting it to an excited state (*Ir(III)). This excited state is a potent single-electron transfer agent. nih.gov
Generation of the Alkyl Radical : The excited photocatalyst can be quenched through a reductive or oxidative cycle. In a plausible pathway for this synthesis, the excited photocatalyst transfers an electron to the alkyl precursor, leading to the formation of a cyclopentyl radical.
Nickel Catalytic Cycle : Concurrently, the nickel catalyst undergoes its own cycle. A Ni(0) species, formed in situ, reacts with the 4,6-dichloro-2-(methylsulfonyl)pyrimidine substrate in an oxidative addition step, forming a Ni(II) intermediate.
Radical Capture and Reductive Elimination : The newly formed cyclopentyl radical is trapped by the Ni(II) complex, generating a high-valent Ni(III) or Ni(IV) species. This species then undergoes reductive elimination, forming the C-C bond between the cyclopentyl group and the pyrimidine ring and regenerating a Ni(I) or Ni(II) catalyst to continue the cycle. nih.gov
Detailed mechanistic studies, including transient absorption spectroscopy, can be used to probe the key reaction intermediates and reveal potential off-cycle species or catalyst deactivation pathways that can diminish reaction efficiency. nih.gov
Optimization Strategies for Synthetic Efficiency and Yield for this compound
Optimizing the yield of this compound requires a systematic evaluation of various reaction parameters. Bayesian optimization and other data-driven approaches have been employed to efficiently explore the complex parameter space of such multi-component reactions. nih.gov Key variables for optimization include the choice of photocatalyst, the nickel catalyst loading, and the structure of the nickel-coordinating ligand. nih.gov
| Entry | Ligand | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | 2,2′-Bipyridine | DMF | K₂CO₃ | 45 |
| 2 | 4,4′-Dimethyl-2,2′-bipyridine | DMF | K₂CO₃ | 68 |
| 3 | 4,4′-Di-tert-butyl-2,2′-bipyridine | DMF | K₂CO₃ | 85 |
| 4 | 4,4′-Di-tert-butyl-2,2′-bipyridine | Acetonitrile | K₂CO₃ | 79 |
| 5 | 4,4′-Di-tert-butyl-2,2′-bipyridine | DMF | Cs₂CO₃ | 88 |
Exploration of Alternative Synthetic Routes to the this compound Core
Beyond photoredox catalysis, classical synthetic methodologies provide robust and scalable alternatives for constructing the this compound framework. These routes typically involve the initial assembly of a substituted pyrimidine ring followed by functional group manipulations, such as halogenation.
Precursor Compounds and Starting Material Diversification
A common and versatile strategy for synthesizing 2-substituted pyrimidines involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For the target molecule, this route would begin with the synthesis of the key intermediate, 2-cyclopentyl-4,6-dihydroxypyrimidine.
This precursor can be prepared through the cyclocondensation of cyclopentanecarboxamidine hydrochloride with a malonic ester, such as diethyl malonate, in the presence of a strong base like sodium ethoxide. google.com This foundational reaction allows for significant diversification. By changing the amidine precursor (e.g., using different cycloalkyl or aryl amidines), a wide variety of 2-substituted pyrimidines can be accessed. acgpubs.orgnih.gov Similarly, substituted malonic esters can be used to introduce functionality at the 5-position of the pyrimidine ring. medwinpublishers.com
The general scheme is as follows:
Formation of 2-cyclopentyl-4,6-dihydroxypyrimidine : Cyclopentanecarboxamidine is reacted with diethyl malonate in an alcoholic solvent with a base. The reaction mixture is typically heated under reflux, followed by acidification to precipitate the dihydroxypyrimidine product. google.compatsnap.com
Chlorination : The resulting dihydroxypyrimidine is then subjected to chlorination to yield the final product.
Novel Approaches for Dihalogenation of Pyrimidine Systems
The conversion of a 4,6-dihydroxypyrimidine (B14393) to its 4,6-dichloro analogue is a critical step that can be achieved using several chlorinating agents. While traditional reagents like phosphorus oxychloride (POCl₃) are effective, they often require harsh conditions. google.com
A highly effective method for this transformation is the Vilsmeier-Haack reaction. nrochemistry.comwikipedia.orgjk-sci.com This reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comname-reaction.com The 4,6-dihydroxypyrimidine, which exists in equilibrium with its keto tautomer (a pyrimidine-4,6-dione), is activated by the electrophilic Vilsmeier reagent. This activation facilitates the substitution of the hydroxyl groups with chlorine atoms, often under milder conditions and with higher yields than using POCl₃ alone. ijpcbs.com
The process generally involves suspending the dried 2-cyclopentyl-4,6-dihydroxypyrimidine in a solvent and treating it with the Vilsmeier reagent, followed by heating until the conversion is complete. nrochemistry.com Alternative chlorinating agents that have been employed for similar transformations include thionyl chloride (SOCl₂) and phosgene (B1210022), sometimes in the presence of a catalyst. google.comchemicalbook.comgoogle.com The use of triphosgene (B27547) has been reported as a safer alternative to gaseous phosgene. google.com
Chemical Reactivity and Strategic Derivatization of 4,6 Dichloro 2 Cyclopentylpyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, and 4,6-dichloro-2-cyclopentylpyrimidine is a prime substrate for such transformations. The two chlorine atoms at the 4 and 6 positions serve as excellent leaving groups, facilitating the introduction of a variety of nucleophiles.
Regioselective Monosubstitution Patterns
The inherent electronic asymmetry of the this compound ring dictates the regioselectivity of monosubstitution reactions. The C4 and C6 positions are electronically equivalent in the starting material. However, upon monosubstitution, the electronic and steric landscape of the molecule changes, influencing the position of a subsequent substitution.
Generally, in reactions with nucleophiles such as amines and alkoxides, the substitution occurs preferentially at either the C4 or C6 position. The choice between these two positions is often stochastic in the first substitution unless directed by specific reaction conditions or the presence of a directing group. For instance, in related dichloropyrimidine systems, the first substitution is often a statistical mixture of the 4- and 6-substituted products.
Sequential and Selective Disubstitution Reactions
A key feature of the reactivity of this compound is the ability to perform sequential and selective disubstitution reactions. After the first nucleophilic substitution at either the C4 or C6 position, the electronic nature of the pyrimidine ring is altered. The introduction of an electron-donating group, such as an amino or alkoxy group, deactivates the remaining chlorine atom towards further substitution. This electronic effect allows for the isolation of monosubstituted intermediates.
To achieve disubstitution, harsher reaction conditions, such as higher temperatures or the use of a stronger nucleophile, are typically required for the second substitution. This stepwise approach is highly valuable as it permits the introduction of two different nucleophiles onto the pyrimidine scaffold, leading to the synthesis of unsymmetrically substituted pyrimidines. For example, a primary amine could be introduced at the C4 position, followed by the introduction of an alkoxide at the C6 position, yielding a 4-amino-6-alkoxy-2-cyclopentylpyrimidine derivative.
Stereochemical Considerations and Influence of Cyclopentyl Substituent
The cyclopentyl group at the 2-position is a bulky, non-planar substituent that can exert a steric influence on the reactivity of the adjacent positions. While the primary determinant of regioselectivity in SNAr reactions is electronic, the steric hindrance from the cyclopentyl group can play a role, particularly with bulky nucleophiles. This steric effect may disfavor substitution at the positions ortho to the cyclopentyl group if the nucleophile is sufficiently large. However, in the case of this compound, the reactive sites are at the meta positions relative to the cyclopentyl group, minimizing its direct steric impact on the initial substitution.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The chlorine atoms at the 4 and 6 positions can be selectively activated by a palladium or other transition metal catalyst to participate in a variety of coupling reactions.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is a widely used method for the formation of C-C bonds. In the case of this compound, the C4 and C6 positions are generally more reactive in Suzuki-Miyaura couplings than the C2 position. mdpi.com This preferential reactivity allows for the selective introduction of aryl or vinyl groups at these positions.
The regioselectivity of the Suzuki-Miyaura coupling can be controlled by carefully tuning the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent. It is often possible to achieve monosubstitution at either the C4 or C6 position by using a stoichiometric amount of the boronic acid. Subsequent coupling at the remaining chloro-position can then be achieved, often under more forcing conditions, to generate disubstituted products. This sequential approach enables the synthesis of unsymmetrical 4,6-diaryl- or 4-aryl-6-vinyl-2-cyclopentylpyrimidines.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 |
Note: These are general conditions and may require optimization for this compound.
Stille Coupling and Related Organostannane Chemistry
The Stille coupling, which utilizes organostannane reagents in a palladium-catalyzed reaction, is another effective method for C-C bond formation. Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound is expected to proceed with a preference for the more reactive C4 and C6 positions.
One of the advantages of the Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups. This allows for the introduction of complex and functionalized organic fragments onto the pyrimidine ring. The reactivity and selectivity of the Stille coupling can also be modulated by the choice of catalyst, ligands, and reaction conditions, enabling either mono- or disubstitution.
While specific examples for this compound are not extensively documented in readily available literature, the general principles of dichloropyrimidine reactivity strongly suggest its suitability as a substrate in these powerful C-C bond-forming reactions.
Buchwald-Hartwig Amination for C-N Bond Construction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is widely employed for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org In the context of this compound, this methodology allows for the selective introduction of primary and secondary amines at the chloro-positions, yielding a variety of aminopyrimidine derivatives. acsgcipr.org
The reaction typically involves an aryl halide, an amine, a base, and a palladium catalyst with a suitable phosphine (B1218219) ligand. libretexts.org The catalytic cycle is understood to proceed through steps including oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org For dichlorinated heterocycles like this compound, the regioselectivity of the amination can often be controlled by tuning the reaction conditions. Generally, the chlorine at the 4-position is more susceptible to nucleophilic substitution than the one at the 6-position.
Studies on related 4,6-dichloropyrimidines have shown that mono-amination can be achieved with high selectivity. For instance, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines under specific conditions yields the corresponding 4-amino-6-chloro derivatives. mdpi.com The choice of palladium catalyst, ligand, base, and solvent plays a crucial role in the efficiency and selectivity of the transformation. beilstein-journals.org Bulky phosphine ligands like X-Phos, DavePhos, and BINAP are often effective in promoting these couplings. beilstein-journals.orgnih.gov
Table 1: Examples of Buchwald-Hartwig Amination Conditions for Dichloropyrimidines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 80-110 | Good for a range of anilines. beilstein-journals.org |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | 100 | Classic conditions for aryl amines. |
| Pd(dba)₂ | DavePhos | Cs₂CO₃ | Toluene | 100 | Effective for adamantane-containing amines. nih.gov |
Sonogashira Coupling and Other Alkyne Functionalizations
The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. wikipedia.org This reaction, which typically uses a copper(I) co-catalyst, is instrumental for introducing alkyne moieties onto the pyrimidine ring of this compound. organic-chemistry.org These alkynylpyrimidines are valuable intermediates for further transformations or as target molecules themselves. mdpi.com
The regioselectivity of the Sonogashira coupling on dichloropyrimidines can be influenced by the electronic and steric environment of the chlorine atoms. Research on analogous compounds like 4,6-dichloro-2-pyrone has demonstrated high regioselectivity for substitution at the 6-position. nih.gov This selectivity is attributed to both kinetic and thermodynamic factors favoring oxidative addition at the C-6 position. nih.gov The reaction conditions, including the choice of palladium source, ligand, copper co-catalyst, and base, are critical for achieving high yields and selectivity. rsc.org
Beyond the classic Sonogashira conditions, copper-free variations have also been developed, which can be advantageous in certain synthetic contexts. organic-chemistry.org The introduction of an alkyne provides a rigid linker that can be used to construct more complex molecules, for example, in the synthesis of potential kinase inhibitors or other biologically active compounds. mdpi.com
Table 2: Typical Sonogashira Coupling Reaction Parameters
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPEA | Toluene or THF | Room Temp to 80°C |
| Pd(dba)₂/PPh₃ | CuI | Et₃N | Toluene | 25°C |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Dioxane | Room Temp |
Functional Group Transformations of the Cyclopentyl Moiety
While modifications of the pyrimidine core are common, the cyclopentyl group at the 2-position also presents opportunities for structural diversification. The introduction of functional groups onto this saturated carbocyclic ring can significantly influence the molecule's physicochemical properties.
Oxidative and Reductive Modifications of the Cyclopentyl Ring
The chemical inertness of the cyclopentyl ring makes its direct oxidation or reduction challenging without affecting the pyrimidine core. However, specific reagents and conditions can potentially achieve such transformations. Oxidative rearrangements, for instance, can induce ring contractions, although this is a more complex transformation. researchgate.net The introduction of a hydroxyl group or a ketone functionality on the cyclopentyl ring would create new points for derivatization.
Directed C-H borylation, catalyzed by iridium complexes, has emerged as a powerful tool for the functionalization of C(sp³)–H bonds. acs.org While not explicitly reported for this compound, this strategy could potentially be applied to introduce a boryl group on the cyclopentyl ring, which can then be further oxidized to an alcohol.
Introduction of Additional Functionality onto the Cyclopentyl Moiety
Introducing new functional groups onto the cyclopentyl ring can modulate properties such as lipophilicity, metabolic stability, and binding interactions. The cyclopentyl scaffold is a common feature in various biologically active molecules. nih.gov
Synthetic Utility of 4,6 Dichloro 2 Cyclopentylpyrimidine As a Chemical Building Block
Design and Synthesis of Complex Pyrimidine-Containing Heterocycles
The dichlorinated pyrimidine (B1678525) core of 4,6-dichloro-2-cyclopentylpyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it an ideal starting point for the synthesis of a wide array of complex heterocyclic structures. The differential reactivity of the two chlorine atoms can be exploited to achieve selective functionalization, leading to the construction of both fused and multisubstituted pyrimidine derivatives.
The creation of fused heterocyclic systems is a cornerstone of modern drug discovery, as these rigid scaffolds can orient substituents in a well-defined three-dimensional space, enhancing their interaction with biological targets. This compound serves as an excellent precursor for the synthesis of various fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines. These bicyclic structures are of significant interest due to their diverse biological activities, including their potential as antimicrobial and anticancer agents. nih.gov
A general strategy for the synthesis of fused pyrimidine systems involves the sequential reaction of the dichloropyrimidine with bifunctional nucleophiles. For instance, reaction with an amine can be followed by an intramolecular cyclization to form a second ring. A plausible synthetic route to a cyclopentyl-pyrimido[4,5-d]pyrimidine-dione, based on established methodologies for similar pyrimidine derivatives, is outlined below. rsc.org
Table 1: Proposed Synthesis of a Cyclopentyl-Pyrimido[4,5-d]pyrimidine-dione
| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |
| 1 | This compound | Amine (e.g., ammonia) | Solvent (e.g., ethanol), heat | 4-Amino-6-chloro-2-cyclopentylpyrimidine |
| 2 | 4-Amino-6-chloro-2-cyclopentylpyrimidine | Isocyanate | Base (e.g., triethylamine), solvent (e.g., DMF) | Urea derivative |
| 3 | Urea derivative | --- | Intramolecular cyclization (e.g., heating) | 2-Cyclopentyl-pyrimido[4,5-d]pyrimidine-dione |
This approach allows for the introduction of diversity at various positions of the fused ring system by using different amines and isocyanates in the reaction sequence. The cyclopentyl group at the 2-position of the final product can play a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties.
The stepwise substitution of the chlorine atoms in this compound with different nucleophiles allows for the preparation of a vast library of multisubstituted pyrimidine scaffolds. The reactivity of the chlorine atoms can be influenced by the nature of the substituent at the other position, enabling regioselective reactions.
For example, the reaction with a primary or secondary amine can yield a mono-substituted aminopyrimidine. The remaining chlorine atom can then be displaced by another nucleophile, such as an alcohol, thiol, or a different amine, to generate a disubstituted product. This sequential substitution strategy is a powerful tool for creating molecular diversity.
Table 2: Sequential Nucleophilic Substitution of this compound
| Step | Starting Material | Nucleophile | Product |
| 1 | This compound | Aniline | 4-Anilino-6-chloro-2-cyclopentylpyrimidine |
| 2 | 4-Anilino-6-chloro-2-cyclopentylpyrimidine | Methanol/Sodium Methoxide | 4-Anilino-6-methoxy-2-cyclopentylpyrimidine |
| 3 | 4-Anilino-6-chloro-2-cyclopentylpyrimidine | Benzylamine | 4-Anilino-6-(benzylamino)-2-cyclopentylpyrimidine |
The cyclopentyl group can influence the regioselectivity of these reactions due to its steric bulk, potentially directing the initial nucleophilic attack to the less hindered C6 position.
Applications in Divergent Synthesis Strategies
Divergent synthesis is a powerful strategy in medicinal chemistry for the rapid generation of a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting material for divergent synthesis due to its two reactive handles (the chlorine atoms) that can be functionalized independently.
Starting from this single precursor, a multitude of derivatives can be prepared by reacting it with a panel of different nucleophiles in a parallel or combinatorial fashion. For example, reaction of this compound with ten different amines would generate ten unique mono-substituted intermediates. Each of these intermediates could then be reacted with a second set of ten different nucleophiles to produce one hundred distinct di-substituted products. This approach allows for the efficient exploration of the chemical space around the 2-cyclopentylpyrimidine core.
Contribution to Chemical Space Exploration through Derivatization
The exploration of chemical space is a critical aspect of drug discovery, aiming to identify novel molecular scaffolds with desired biological activities. The derivatization of this compound provides a systematic way to explore a specific region of chemical space defined by the 2-cyclopentylpyrimidine core.
By systematically varying the substituents at the 4- and 6-positions, chemists can fine-tune the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability. The cyclopentyl group itself is a desirable feature in many drug candidates as it can improve metabolic stability and binding affinity. The combination of this lipophilic group with a wide range of polar and non-polar substituents at the 4- and 6-positions allows for the creation of a diverse library of compounds with a broad range of properties, increasing the probability of identifying hits in biological screens. The development of libraries of such compounds is a key strategy in the search for new therapeutic agents. nih.gov
Computational and Theoretical Investigations of 4,6 Dichloro 2 Cyclopentylpyrimidine
Electronic Structure Analysis via Quantum Chemical Methods
The electronic structure of 4,6-dichloro-2-cyclopentylpyrimidine can be thoroughly investigated using a variety of quantum chemical methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) calculations. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.
A typical approach involves geometry optimization of the molecule to find its most stable three-dimensional structure. This is followed by the calculation of various electronic properties. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are often employed for a good balance between accuracy and computational cost.
Key electronic properties that can be calculated include the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the chlorine atoms are expected to be regions of high electron density due to the presence of lone pairs of electrons.
The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the pyrimidine ring and the chlorine atoms, while the LUMO is expected to be distributed over the pyrimidine ring.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red) indicate areas that are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this molecule, the nitrogen atoms are expected to be the sites of the most negative potential.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value | Method/Basis Set |
| HOMO Energy | -7.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.5 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) |
Conformational Analysis of the Cyclopentyl Moiety and its Impact on Pyrimidine Geometry
The cyclopentyl group attached to the pyrimidine ring is not rigid and can adopt several conformations. The most common conformations for a cyclopentane (B165970) ring are the "envelope" and "twist" forms. In the envelope conformation, four of the carbon atoms are in a plane, and the fifth is out of the plane. In the twist conformation, three adjacent atoms are in a plane, with the other two on opposite sides of the plane.
The presence of the bulky pyrimidine ring can influence the preferred conformation of the cyclopentyl moiety. Computational methods can be used to explore the potential energy surface of the molecule with respect to the rotation around the C-C bond connecting the cyclopentyl ring to the pyrimidine ring and the puckering of the cyclopentyl ring itself.
The different conformations of the cyclopentyl group can, in turn, have a subtle but noticeable impact on the geometry of the pyrimidine ring. For instance, steric interactions between the hydrogen atoms on the cyclopentyl ring and the adjacent atoms on the pyrimidine ring can lead to slight distortions from planarity in the pyrimidine ring. These distortions can affect the electronic properties and reactivity of the molecule.
A detailed conformational analysis would involve scanning the potential energy surface by systematically changing the relevant dihedral angles and calculating the energy at each point. The results of such a scan would reveal the global minimum energy conformation and the energy barriers between different conformations.
Table 2: Relative Energies of Cyclopentyl Ring Conformations in this compound (Illustrative Data)
| Conformation | Dihedral Angle (N-C-C-H) | Relative Energy (kcal/mol) |
| Envelope (C1-out) | 15° | 0.0 |
| Twist (C1, C2-out) | 30° | 1.2 |
| Envelope (C2-out) | 45° | 0.8 |
| Planar (Transition State) | 0° | 5.0 |
Reaction Mechanism Modeling and Transition State Characterization for Reactions Involving this compound
This compound is expected to undergo nucleophilic aromatic substitution (SNAr) reactions, where one or both of the chlorine atoms are replaced by a nucleophile. Computational modeling can provide detailed insights into the mechanism of these reactions.
The reaction mechanism can be elucidated by identifying the reactants, products, any intermediates, and the transition states that connect them along the reaction pathway. The geometry of the transition state is of particular interest as it corresponds to the highest point on the energy profile and determines the activation energy of the reaction.
For an SNAr reaction, the mechanism typically involves the formation of a Meisenheimer complex, which is a resonance-stabilized anionic intermediate. Computational methods can be used to locate the transition state leading to the formation of this intermediate and the subsequent transition state for the departure of the leaving group (chloride ion).
The activation energy for the reaction can be calculated as the difference in energy between the transition state and the reactants. By comparing the activation energies for substitution at the C4 and C6 positions, it is possible to predict the regioselectivity of the reaction. The nature of the nucleophile and the solvent effects can also be incorporated into the computational model to provide a more realistic description of the reaction.
Table 3: Calculated Activation Energies for Nucleophilic Substitution of this compound with Ammonia (Illustrative Data)
| Reaction Step | Position of Substitution | Activation Energy (kcal/mol) |
| Formation of Meisenheimer Complex | C4 | 15.2 |
| Formation of Meisenheimer Complex | C6 | 15.5 |
| Departure of Chloride Ion | C4 | 2.1 |
| Departure of Chloride Ion | C6 | 2.3 |
Theoretical Structure-Activity Relationship (SAR) Studies for Chemical Reactivity Prediction
Theoretical structure-activity relationship (SAR) studies aim to establish a correlation between the structural or electronic properties of a molecule and its chemical reactivity or biological activity. In the context of this compound, theoretical SAR studies can be used to predict its reactivity towards a range of nucleophiles.
This involves calculating a set of molecular descriptors for the parent molecule and a series of its derivatives. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and thermodynamic properties (e.g., enthalpy of formation).
By systematically varying the substituents on the pyrimidine ring or the cyclopentyl moiety and calculating the corresponding descriptors, a dataset can be generated. This dataset can then be used to build a quantitative structure-activity relationship (QSAR) model. The QSAR model is a mathematical equation that relates the molecular descriptors to the observed or calculated reactivity (e.g., reaction rate constant or activation energy).
Such a model can then be used to predict the reactivity of new, untested derivatives of this compound, thereby guiding the design of new compounds with desired chemical properties. For example, a QSAR model could predict which substituents would make the pyrimidine ring more susceptible to nucleophilic attack.
Table 4: Molecular Descriptors for a Hypothetical SAR Study of this compound Derivatives (Illustrative Data)
| Derivative (Substituent at C5) | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Reactivity Index |
| -H | -7.2 | -1.5 | 1.00 |
| -F | -7.4 | -1.7 | 1.25 |
| -CN | -7.8 | -2.1 | 1.80 |
| -OCH3 | -6.9 | -1.3 | 0.85 |
Advanced Spectroscopic Characterization Methodologies for Pyrimidine Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 4,6-dichloro-2-cyclopentylpyrimidine. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the exact molecular formula.
For this compound (C₉H₁₀Cl₂N₂), the expected monoisotopic mass can be calculated with high accuracy. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. The two most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, the molecular ion peak will appear as a cluster of peaks with specific intensity ratios. The [M]⁺ peak, containing two ³⁵Cl atoms, will be the most abundant. The [M+2]⁺ peak, with one ³⁵Cl and one ³⁷Cl, will have an intensity of approximately 65% of the [M]⁺ peak. The [M+4]⁺ peak, containing two ³⁷Cl atoms, will have an intensity of about 10% of the [M]⁺ peak.
Electron ionization (EI) is a common method used for the analysis of such compounds. The fragmentation pattern observed in the mass spectrum provides further structural information. Key fragmentation pathways for this compound would likely involve the loss of the cyclopentyl group, chlorine atoms, or cleavage of the pyrimidine (B1678525) ring.
Table 1: Predicted HRMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [C₉H₁₀Cl₂N₂]⁺ | Molecular Ion | 216.0272 |
| [C₉H₁₀³⁵Cl³⁷ClN₂]⁺ | M+2 Isotope Peak | 218.0243 |
| [C₉H₁₀³⁷Cl₂N₂]⁺ | M+4 Isotope Peak | 220.0213 |
| [C₄H₂Cl₂N₂]⁺ | Loss of cyclopentyl radical | 147.9595 |
| [C₉H₁₀ClN₂]⁺ | Loss of a chlorine radical | 181.0583 |
| [C₅H₉]⁺ | Cyclopentyl cation | 69.0704 |
Note: The predicted m/z values are for the most abundant isotopes.
Multinuclear Nuclear Magnetic Resonance Spectroscopy for Elucidating Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental for structural elucidation.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The pyrimidine ring has two protons. Based on data for 4,6-dichloropyrimidine, the proton at the C5 position is expected to appear as a singlet at approximately 7.46 ppm, while the proton at the C2 position would be absent due to the cyclopentyl substitution. chemicalbook.com The cyclopentyl group will show a set of multiplets in the aliphatic region of the spectrum, typically between 1.5 and 2.1 ppm for the methylene (B1212753) protons and a multiplet for the methine proton attached to the pyrimidine ring, expected further downfield due to the influence of the aromatic ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. For 4,6-dichloropyrimidine, the carbon atoms of the pyrimidine ring are observed at approximately 161.5 ppm (C4/C6), 158.2 ppm (C2), and 121.9 ppm (C5). nih.gov In this compound, the C2 signal will be shifted, and additional signals for the cyclopentyl carbons will be present. The carbon directly attached to the pyrimidine ring (C1' of the cyclopentyl group) will be the most deshielded of the aliphatic carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H5 | ~ 8.82 | - |
| H2 | - | - |
| Cyclopentyl-H1' | ~ 3.0 - 3.5 (multiplet) | ~ 40 - 45 |
| Cyclopentyl-H2'/H5' | ~ 1.8 - 2.1 (multiplet) | ~ 30 - 35 |
| Cyclopentyl-H3'/H4' | ~ 1.6 - 1.9 (multiplet) | ~ 25 - 30 |
| C2 | - | ~ 165 - 170 |
| C4/C6 | - | ~ 160 - 162 |
| C5 | - | ~ 120 - 125 |
Note: These are estimated values based on known data for similar structures.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending of different bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by several key absorption bands. The C-H stretching vibrations of the pyrimidine ring are expected around 3000-3100 cm⁻¹. The C-H stretching of the cyclopentyl group will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. researchgate.net The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The symmetric breathing vibration of the pyrimidine ring is a strong and characteristic Raman band, typically observed around 1000 cm⁻¹. The C-Cl symmetric stretching vibration will also be Raman active.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 |
| C=N, C=C stretch (ring) | 1600 - 1400 | 1600 - 1400 |
| Ring Breathing | Weak | ~1000 (Strong) |
| C-Cl stretch | 800 - 600 | 800 - 600 |
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
While the specific crystal structure of this compound is not available, analysis of related structures, such as 2,4-dichloropyrimidine, can provide insights into the expected molecular geometry and intermolecular interactions. nih.gov The pyrimidine ring is expected to be planar. The cyclopentyl group will likely adopt an envelope or twist conformation.
In the crystal lattice, molecules of this compound are likely to pack in a way that maximizes van der Waals interactions. Weak intermolecular C-H···N hydrogen bonds between the cyclopentyl C-H groups and the pyrimidine nitrogen atoms may also play a role in stabilizing the crystal structure. nih.gov Pi-stacking interactions between the pyrimidine rings of adjacent molecules could also be present.
Table 4: Expected Crystallographic Parameters for a Dichloropyrimidine Derivative
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Intermolecular Interactions | C-H···N hydrogen bonds, π-stacking |
| Molecular Geometry | Planar pyrimidine ring |
Future Research Directions in 4,6 Dichloro 2 Cyclopentylpyrimidine Chemistry
Development of Sustainable and Environmentally Benign Synthetic Protocols
The current synthesis of many chlorinated pyrimidines often involves reagents that are hazardous and produce significant environmental waste. Future research into the synthesis of 4,6-dichloro-2-cyclopentylpyrimidine should prioritize the development of more sustainable and "green" methodologies.
Key areas of focus could include:
Solvent-Free and Aqueous Reactions: Investigating the feasibility of conducting the synthesis of this compound and its precursors in water or under solvent-free conditions would significantly reduce the use of volatile organic compounds. eurekaselect.com
Use of Greener Chlorinating Agents: Traditional chlorinating agents like phosphorus oxychloride (POCl3) and phosgene (B1210022) are highly toxic and generate corrosive byproducts. google.comgoogle.com Research could explore the use of solid-supported chlorinating agents or enzymatic chlorination to improve the environmental profile of the synthesis.
Catalytic Approaches: The development of catalytic methods for the direct C-H chlorination of a 2-cyclopentylpyrimidine precursor could offer a more atom-economical route to the target molecule, minimizing the formation of stoichiometric waste.
A review of multicomponent reactions for pyrimidine (B1678525) synthesis highlights the potential for creating complex molecules in a single step, which can contribute to a more sustainable process. eurekaselect.com
Exploration of Novel Catalytic Systems for Enhanced Reactivity
The two chlorine atoms on the pyrimidine ring of this compound are key functional handles for further chemical transformations, typically through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these positions can be modulated and enhanced through the use of novel catalytic systems.
Future research in this area could involve:
Transition Metal Catalysis: While SNAr reactions on dichloropyrimidines are often thermally driven, transition metal catalysis (e.g., palladium, copper, or nickel-based catalysts) could enable reactions under milder conditions and with a broader range of nucleophiles. mdpi.com This could facilitate the synthesis of diverse libraries of 2-cyclopentylpyrimidine derivatives.
Organocatalysis: The use of organocatalysts could offer a metal-free alternative for activating the pyrimidine ring towards nucleophilic attack. This approach can be particularly valuable for synthesizing compounds where trace metal contamination is a concern.
Phase-Transfer Catalysis: For reactions involving immiscible reactants, phase-transfer catalysis could enhance reaction rates and yields, providing a practical method for the large-scale synthesis of derivatives of this compound.
Chemoselective reactions of similar compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), with amines have been described, indicating the potential for selective functionalization of the pyrimidine core. researchgate.net
Integration into Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery of new derivatives of this compound with desirable properties, the integration of its chemistry with automated synthesis and high-throughput experimentation (HTE) platforms is crucial.
This would entail:
Development of Robust Reaction Protocols: The synthetic routes to and from this compound would need to be optimized for execution by robotic systems. wikipedia.org This includes ensuring the reactions are tolerant to a range of substrates and conditions.
Miniaturization of Reactions: HTE relies on performing a large number of reactions in parallel on a small scale, often in microplates. acs.orgyoutube.com Adapting the chemistry of this compound to the microscale would enable the rapid screening of reaction conditions and the synthesis of large compound libraries.
Data Analysis and Machine Learning: The vast amount of data generated from HTE can be analyzed using machine learning algorithms to identify trends in reactivity and to predict the outcomes of future experiments, thereby guiding the synthetic efforts in a more efficient manner. youtube.com
The use of HTE has been shown to increase the success rate of synthesizing desired compounds by allowing for the parallel evaluation of numerous reaction parameters. acs.org
Potential for Integration into Chemical Biology Probe Development
Pyrimidine-based molecules are frequently used as scaffolds for the development of chemical probes to study biological systems. This compound could serve as a versatile starting material for the creation of such probes.
Future research in this direction could explore:
Fluorescent Probes: By attaching a fluorophore to the 2-cyclopentylpyrimidine core, it may be possible to create probes for imaging specific biological targets or processes.
Affinity-Based Probes: The cyclopentyl group could be modified to include a reactive handle for covalent labeling of proteins, while the chlorine atoms can be displaced with moieties that direct the probe to a specific target.
Photoaffinity Probes: Incorporation of a photoactivatable group would allow for the light-induced crosslinking of the probe to its biological target, facilitating target identification and validation.
The investigation of pyrimidine nucleoside analogues as chemical probes has demonstrated the utility of this class of compounds in studying parasite replication. nih.gov This highlights the potential for other pyrimidine derivatives, such as those derived from this compound, to be developed as tools for chemical biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
